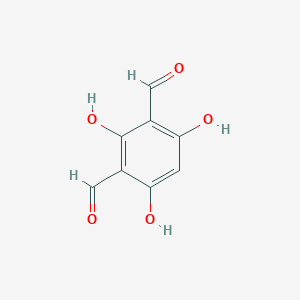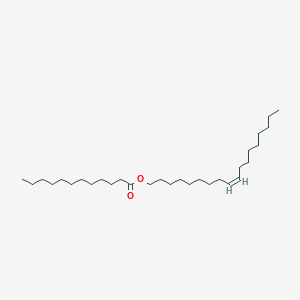
(+)-Isopiperitenone
描述
(+)-Isopiperitenone is a naturally occurring organic compound that belongs to the class of monoterpenes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is found in various essential oils and has been studied for its potential biological activities and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Isopiperitenone typically involves the oxidation of (+)-piperitenone. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the extraction of essential oils from plants known to contain this compound, followed by purification processes such as distillation and chromatography. Alternatively, large-scale chemical synthesis using optimized reaction conditions and catalysts can be employed to produce the compound in significant quantities.
化学反应分析
Types of Reactions
(+)-Isopiperitenone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex compounds.
Reduction: Reduction reactions can convert it back to (+)-piperitenone or other related compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or hydrocarbons.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Research has explored its potential as an antimicrobial and antioxidant agent.
Medicine: Studies have investigated its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.
作用机制
The mechanism of action of (+)-Isopiperitenone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage to cells.
相似化合物的比较
(+)-Isopiperitenone can be compared to other similar monoterpenes, such as:
(+)-Piperitenone: The precursor to this compound, with similar but distinct chemical properties.
Menthone: Another monoterpene with a similar structure but different functional groups.
Carvone: A related compound with different stereochemistry and biological activities.
The uniqueness of this compound lies in its specific chiral configuration and the resulting biological activities, which may differ from those of its similar compounds.
属性
IUPAC Name |
(6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLYIWMVRUIKT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (+)-Isopiperitenone is a key intermediate in the menthol biosynthetic pathway in peppermint (Mentha x piperita). It is produced from (+)-cis-isopulegone by the enzyme (-)-isopiperitenone reductase (IPR). [, ]
A: Yes, this compound can be transformed into several other monoterpenes in peppermint cell cultures. Studies show its conversion into (+)-pulegone, piperitenone, (-)-7-hydroxyisopiperitenone, and two unidentified products. [, ]
A: In peppermint, this compound is reduced by isopiperitenone reductase (IPR) to form (+)-cis-isopulegone. Additionally, cytochrome P450 monooxygenases have been implicated in the oxidation of (-)-(4R)-isopiperitenone to various hydroxylated derivatives, including the major metabolite (-)-7-hydroxyisopiperitenone. [, , ]
A: Research indicates that jasmonic acid plays a role in regulating the biotransformation of (-)-isopiperitenone in peppermint cell cultures, potentially affecting the production of specific metabolites. []
ANone: The molecular formula of this compound is C10H14O, and its molecular weight is 150.22 g/mol.
A: this compound and its isomers can be differentiated by their characteristic NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) spectra. Each isomer exhibits unique chemical shifts and fragmentation patterns. [, , ]
A: this compound, containing an α,β-unsaturated ketone, readily participates in various reactions, including reduction, oxidation, and isomerization. [, ]
A: Yes, this compound has been shown to undergo kinetic resolution in reactions with chiral cyclopentenyllithium reagents, leading to the formation of optically active products. [, ]
A: While this compound itself has not been extensively studied for these properties, essential oils rich in this compound, such as those from Lippia javanica and Mentha longifolia, have demonstrated antifungal activity against various fungi, including Aspergillus flavus, a known aflatoxin producer. [, ]
A: Studies have identified (S)-(+)-isopiperitenone as the female sex pheromone in the storage mite Tyrophagus similis. []
A: this compound is found in the essential oils of various plants, primarily those in the genus Mentha (mint). Significant sources include peppermint (Mentha x piperita), spearmint (Mentha spicata), and pennyroyal (Mentha pulegium). [, , ]
A: Yes, the presence and quantity of this compound, along with other monoterpenes, can help differentiate between different Mentha species and chemotypes. For instance, M. rotundifolia derived from a French mutant strain is distinguished by a high isopiperitenone content. []
A: Researchers have successfully engineered tobacco plants to produce (+)-trans-isopiperitenol, which can be further converted into this compound. This involved the introduction of genes encoding limonene-3-hydroxylase and other relevant enzymes. []
A: Challenges include ensuring proper enzyme localization and activity, optimizing substrate availability, and mitigating potential toxicity or unintended metabolic conversions of the desired product. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)


![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)


